1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a chemical compound known for its unique structure and potential applications in various fields of research. The compound features a cyclopropane ring attached to a phenyl group substituted with a trifluoromethoxy group. This combination of structural elements imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific studies.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be achieved through several synthetic routes. One common method involves the preparation of trifluoromethoxybenzene, followed by a cyclopropanation reaction to introduce the cyclopropane ring. . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine has found applications in various fields of scientific research:
Biology: It is studied for its potential biological activities, including interactions with specific receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid: This compound features a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
1-[4-(Trifluoromethoxy)phenyl]cyclopropane:
The uniqueness of this compound lies in its combination of a trifluoromethoxy group and a cyclopropane ring with an amine group, which imparts distinct chemical and biological properties.
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]cyclopropanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane moiety. This configuration contributes to its distinctive chemical behavior and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. The compound has been shown to modulate various biochemical pathways, potentially influencing processes such as cell signaling, enzyme activity, and gene expression.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. For instance, studies have evaluated its effectiveness against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values and selectivity indices in these studies suggest that the compound may possess significant antimicrobial potential without notable cytotoxic effects on human cell lines .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes, such as protein kinases involved in cellular signaling pathways. For example, it has been identified as an inhibitor of ALK5, a kinase that plays a crucial role in TGF-β signaling. This inhibition can lead to downstream effects on gene expression and cellular responses .
Case Studies
- Antitubercular Activity : A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing an MIC of 3.1 μM with a high selectivity index (>32), indicating low cytotoxicity in HepG2 cells .
- Inhibition of ALK5 : Another investigation focused on the compound's role as an ALK5 inhibitor, revealing its potential to modulate TGF-β signaling pathways, which are critical in various diseases including cancer and fibrosis.
Data Tables
Study | Target Pathogen/Enzyme | Activity | MIC (μM) | IC50 (μM) | Selectivity Index |
---|---|---|---|---|---|
Study 1 | Mycobacterium tuberculosis | Antimicrobial | 3.1 | >100 | >32 |
Study 2 | ALK5 | Enzyme Inhibition | - | 25 | - |
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4H,5-6,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUYWNRWUVYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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